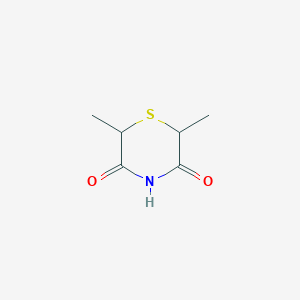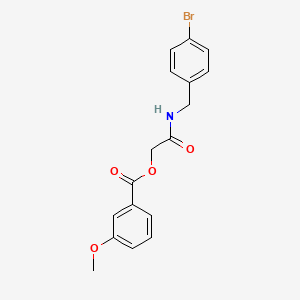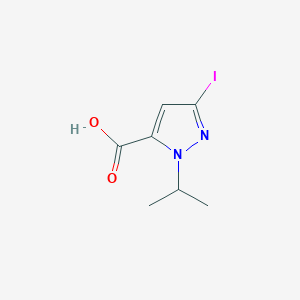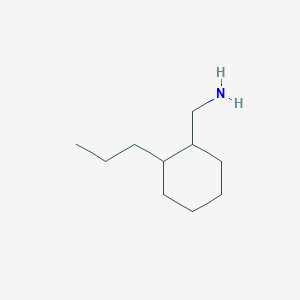
2,6-Dimethylthiomorpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Dimethylthiomorpholine-3,5-dione, also known as DMTMD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive compound that has the ability to act as a radical scavenger and an antioxidant. DMTMD has been used in various fields of research, including material science, biochemistry, and pharmacology. In
Scientific Research Applications
Synthesis and Structural Analysis The synthesis and crystal structure of derivatives related to 2,6-Dimethylthiomorpholine-3,5-dione have been extensively studied. For instance, research on the synthesis of 3,3-dimethylmorpholine-2,5-diones and their thioxo derivatives demonstrates the utility of these compounds in the exploration of novel synthetic pathways and structural analysis through X-ray crystallography. Such studies provide foundational knowledge for the development of new chemical entities with potential applications in material science, pharmaceuticals, and beyond (Mawad et al., 2010).
Chemical Properties and Applications Research into the preparation of sulfur-transfer agents, including derivatives of this compound, highlights their potential utility in synthetic chemistry, particularly in transformations involving sulfur incorporation into organic molecules (Klose et al., 1997). Such compounds are crucial for the synthesis of sulfur-containing pharmaceuticals and agrochemicals.
Photophysical Properties and Sensing Applications Studies on the photophysical properties and applications of morpholine derivatives in sensing technologies indicate the potential of this compound related compounds. For example, research on pyrimidine-phthalimide derivatives showcases their utility as chromophores with aggregation-induced emission (AIE) characteristics, which can be harnessed in the development of novel fluorescent materials for sensors and imaging applications (Yan et al., 2017).
Polymerization and Material Science The ring-opening polymerization of morpholine-2,5-dione derivatives, including studies on the utilization of metal catalysts, illustrates the relevance of this compound derivatives in material science. Such research underscores the potential of these compounds in the synthesis of polymers with specific properties, which could find applications in biodegradable materials, coatings, and other polymer-based technologies (Chisholm et al., 2006).
properties
IUPAC Name |
2,6-dimethylthiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-3-5(8)7-6(9)4(2)10-3/h3-4H,1-2H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYLSVGYVXYZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)C(S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2696049.png)

![2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696052.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide](/img/no-structure.png)


![2-Cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2696059.png)


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(3-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2696064.png)
![2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid](/img/structure/B2696068.png)

![Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2696070.png)